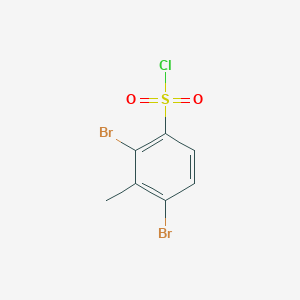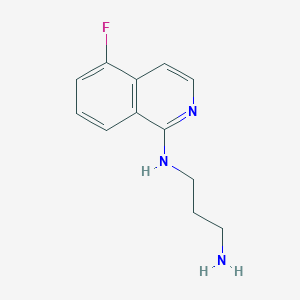
n-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group attached to a propyl chain and a fluorine atom attached to the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Amination Reaction: The 5-fluoroisoquinoline undergoes an amination reaction with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for pharmaceutical applications.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
科学的研究の応用
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-Aminopropyl)-2-nitrobenzenamine: This compound has a similar structure but contains a nitro group instead of a fluorine atom.
Spermidine: A polyamine with a similar propylamine chain but different overall structure and biological activity.
Uniqueness
N-(3-Aminopropyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of both the fluorine atom and the isoquinoline ring, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the isoquinoline ring can interact with various biological targets.
特性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
N'-(5-fluoroisoquinolin-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14FN3/c13-11-4-1-3-10-9(11)5-8-16-12(10)15-7-2-6-14/h1,3-5,8H,2,6-7,14H2,(H,15,16) |
InChIキー |
BOOVOHACIVDHGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2NCCCN)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


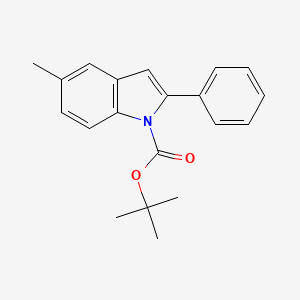
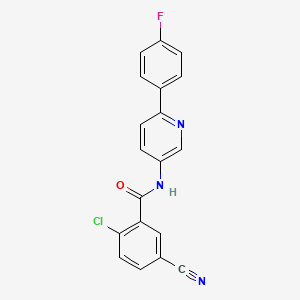
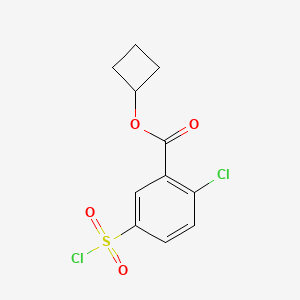

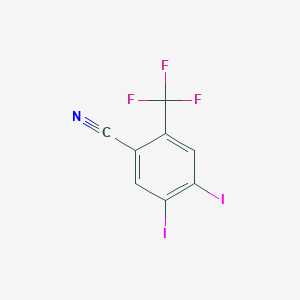
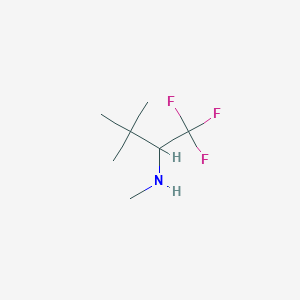

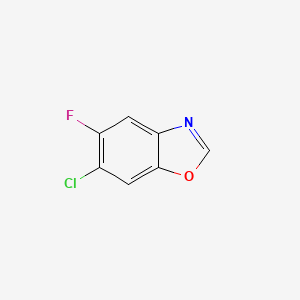
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

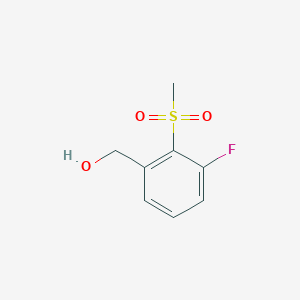
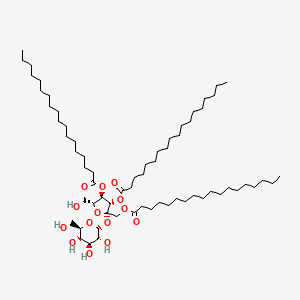
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
